

Spectroscopic Profile of 2-Hydroxy-2-methylpentanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylpentanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Hydroxy-2-methylpentanenitrile**, a cyanohydrin of significant interest in organic synthesis and pharmaceutical development. This document details its structural features and provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate compound identification, characterization, and quality control in a research and development setting.

Chemical Structure and Properties

2-Hydroxy-2-methylpentanenitrile, also known as 2-pentanone cyanohydrin or 2-cyano-2-pentanol, is a tertiary alcohol and an aliphatic nitrile. Its chemical structure consists of a pentanenitrile backbone with a hydroxyl and a methyl group attached to the C2 position.

Identifier	Value
IUPAC Name	2-Hydroxy-2-methylpentanenitrile
Synonyms	2-Pentanone cyanohydrin, 2-cyano-2-pentanol
CAS Number	4111-09-5[1]
Molecular Formula	C ₆ H ₁₁ NO[2]
Molecular Weight	113.16 g/mol [2]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for **2-Hydroxy-2-methylpentanenitrile**, the following spectroscopic data is predicted based on the analysis of its structural features and comparison with closely related analogs, such as 2-hydroxy-2-methylbutanenitrile.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented in the tables below.

Table 1: Predicted ¹H NMR Data for **2-Hydroxy-2-methylpentanenitrile** (in CDCl₃)

Proton Type	Chemical Shift (δ, ppm)	Multiplicity	Integration
-OH	~2.5 - 3.5	Broad Singlet	1H
-CH ₂ - (C3)	~1.7 - 1.9	Multiplet	2H
-CH ₂ - (C4)	~1.4 - 1.6	Multiplet	2H
-CH ₃ (C2)	~1.5	Singlet	3H
-CH ₃ (C5)	~0.9	Triplet	3H

Table 2: Predicted ¹³C NMR Data for **2-Hydroxy-2-methylpentanenitrile** (in CDCl₃)

Carbon Type	Chemical Shift (δ , ppm)
-C \equiv N	~121
>C(OH)- (C2)	~70
-CH ₂ - (C3)	~40
-CH ₂ - (C4)	~17
-CH ₃ (C2)	~26
-CH ₃ (C5)	~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **2-Hydroxy-2-methylpentanenitrile** are listed below.

Table 3: Predicted IR Absorption Bands for **2-Hydroxy-2-methylpentanenitrile**

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Alcohol)	~3400 (broad)	Stretching vibration
C-H (Alkyl)	~2960-2870 (strong)	Stretching vibration
C \equiv N (Nitrile)	~2240 (sharp, medium)	Stretching vibration
C-O (Alcohol)	~1150 (strong)	Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for **2-Hydroxy-2-methylpentanenitrile** under electron ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Data for **2-Hydroxy-2-methylpentanenitrile**

m/z	Ion
113	$[M]^+$ (Molecular Ion)
98	$[M - CH_3]^+$
86	$[M - HCN]^+$
70	$[M - C_3H_7]^+$ (Base Peak)
58	$[C_3H_6N]^+$
43	$[C_3H_7]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Hydroxy-2-methylpentanenitrile** in about 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a 300 MHz or higher field NMR spectrometer.
- **1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should cover a range of 0-10 ppm. Use a relaxation delay of at least 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to cover a range of 0-150 ppm. A longer acquisition time and a greater number of scans are necessary compared to 1H NMR.
- **Data Processing:** Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (e.g., $CDCl_3$: $\delta H = 7.26$ ppm, $\delta C = 77.16$ ppm).

IR Spectroscopy

- **Sample Preparation (Neat Liquid):** Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Instrumentation:** Use a standard Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background correction and analyze the absorption bands.

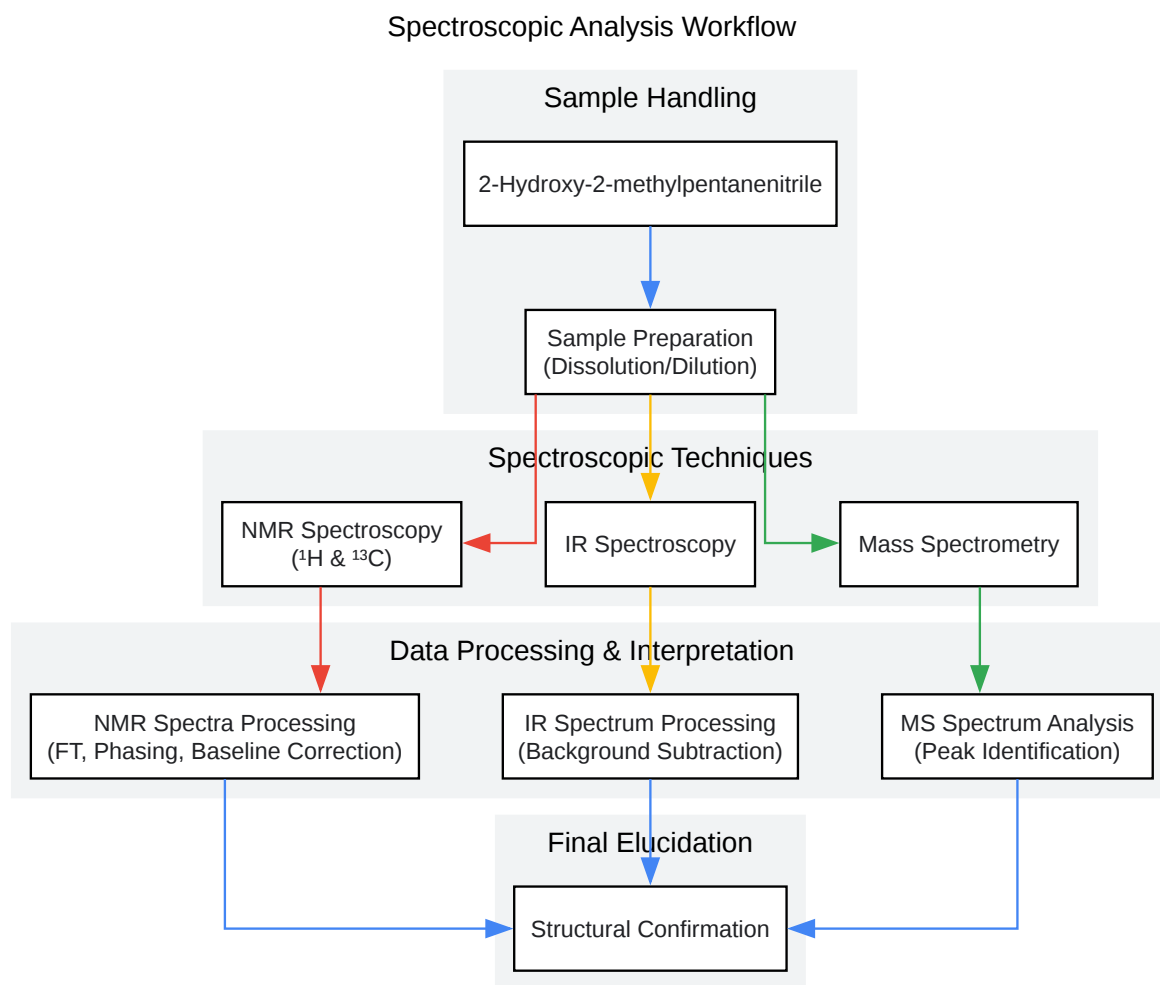
Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a gas chromatography (GC) or direct infusion inlet.
- **Instrumentation:** Employ a mass spectrometer with an electron ionization (EI) source.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxy-2-methylpentanenitrile**.



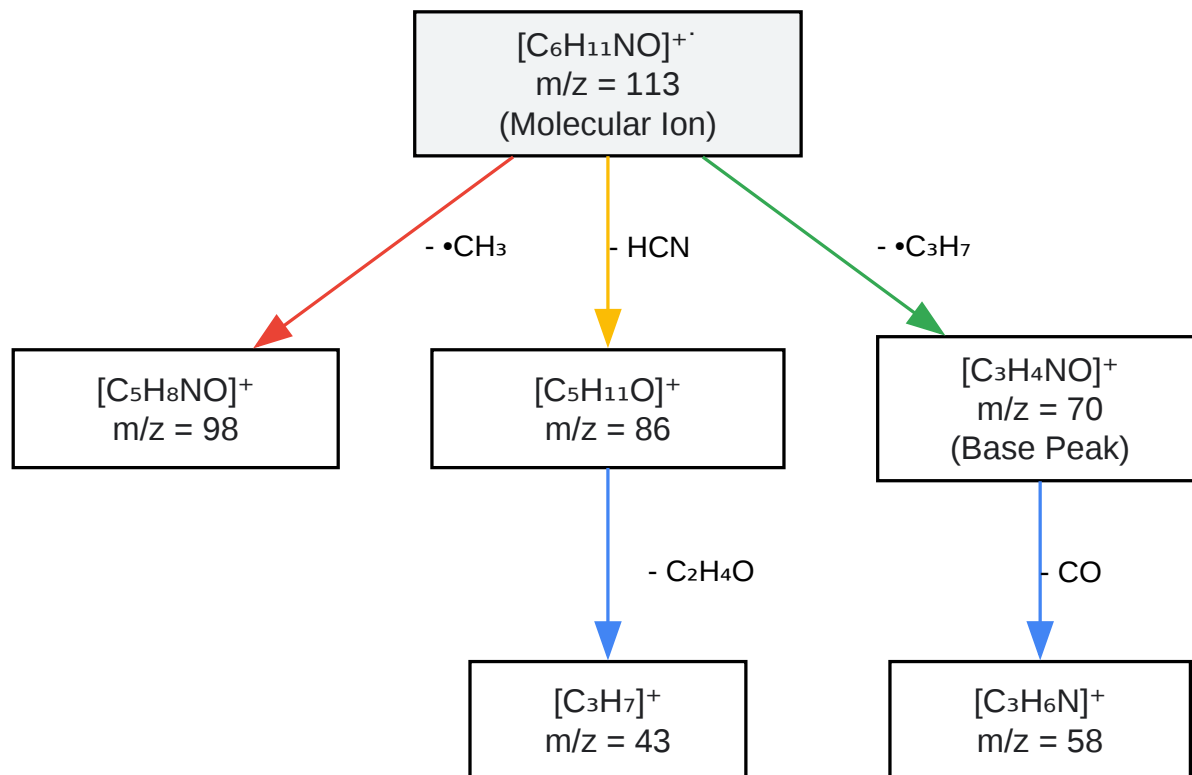
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Caption: A flowchart of the spectroscopic analysis process.

Predicted Mass Spectrometry Fragmentation of 2-Hydroxy-2-methylpentanenitrile

This diagram illustrates the predicted fragmentation pathway of **2-Hydroxy-2-methylpentanenitrile** in an electron ionization mass spectrometer.

Predicted MS Fragmentation of 2-Hydroxy-2-methylpentanenitrile



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-2-methylpentanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2602536#spectroscopic-data-of-2-hydroxy-2-methylpentanenitrile-nmr-ir-ms]

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